molecular formula C17H26N2O2 B1625219 (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate CAS No. 170033-58-6

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Cat. No. B1625219
M. Wt: 290.4 g/mol
InChI Key: ZPDZNQZBTLCTDV-CQSZACIVSA-N
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Description

Molecular Structure Analysis

The molecular structure of ®-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate consists of a piperazine ring with a tert-butyl group, a benzyl group, and a methyl group attached. The stereochemistry is specified as ® , indicating the configuration of the chiral center .

Scientific Research Applications

  • Chiral Auxiliary in Synthesis :

    • This compound has been used as a chiral auxiliary in dipeptide synthesis, contributing to the preparation of enantiomerically pure compounds. For instance, it aided in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate (Studer, Hintermann, & Seebach, 1995).
  • Ligands for Histamine Receptors :

    • A study involved the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. Modifications to the core structure, including changes to the methylpiperazine group, led to compounds with potent anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).
  • Kinetic Resolution of Chiral Compounds :

    • The compound has been used in the kinetic resolution of other chiral molecules. For example, it facilitated the stereospecific amination of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate, leading to the formation of its chiral counterpart with good yield (Kubota, Kubo, & Nunami, 1994).
  • Synthesis of Jak3 Inhibitors :

    • It serves as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient approach for synthesizing this compound was proposed, highlighting its role in drug development (Chen Xin-zhi, 2011).
  • Asymmetric Synthesis of Quinolone Derivatives :

    • The enantiomers of this compound were synthesized and tested for antibacterial activities, showing significant differences in their efficacy against various bacteria (Liu et al., 2005).
  • Development of Magnetic Resonance Imaging (MRI) Candidates :

    • A multigram asymmetric synthesis of a chiral tetraazamacrocycle, an intermediate for MRI candidates, was developed using this compound. The process achieved high chemical and optical purity, demonstrating its utility in complex synthesis processes (Levy et al., 2009).
  • Dynamic Kinetic Resolution :

    • Dynamic kinetic resolution techniques using this compound as a chiral auxiliary have been explored. These techniques are important for creating chiral molecules with high selectivity and yield, which are valuable in pharmaceutical synthesis (Kubo, Kubota, Takahashi, & Nunami, 1997).
  • Enantioselective Synthesis :

    • The compound has been used in the enantioselective synthesis of various molecules, demonstrating its versatility in creating chiral compounds with specific configurations (Campbell et al., 2009).
  • Stereoselective Synthesis :

    • It has been utilized in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, highlighting its role in producing specific stereochemical configurations in organic compounds (Boev et al., 2015).

properties

IUPAC Name

tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZNQZBTLCTDV-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435438
Record name (R)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

CAS RN

170033-58-6
Record name (R)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Liu, GY Xu, CH Yang, XH Wu… - Synthetic communications, 2004 - Taylor & Francis
A concise and efficient synthesis of (R)‐ and (S)‐2‐methylpiperazine in only five steps from (D)‐ and (L)‐alanine is described. The key step is reaction of benzylamine with a bifunctional …
Number of citations: 8 www.tandfonline.com

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